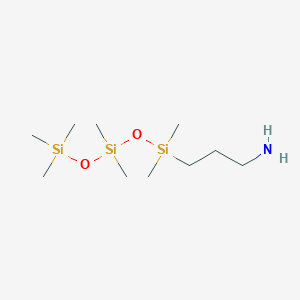
3-(Heptamethyltrisiloxanyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Heptamethyltrisiloxanyl)propan-1-amine is an organosilicon compound characterized by the presence of a trisiloxane group attached to a propan-1-amine moiety. This compound is notable for its unique combination of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. It is used in various applications, including as a surfactant, in the synthesis of advanced materials, and in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptamethyltrisiloxanyl)propan-1-amine typically involves the reaction of 3-(chloropropyl)heptamethyltrisiloxane with ammonia or an amine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(Heptamethyltrisiloxanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silicon atoms in the trisiloxane group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated siloxanes.
科学的研究の応用
3-(Heptamethyltrisiloxanyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique surface-active properties.
作用機序
The mechanism of action of 3-(Heptamethyltrisiloxanyl)propan-1-amine involves its interaction with various molecular targets. The trisiloxane group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate cellular processes and pathways, making the compound useful in various biomedical applications.
類似化合物との比較
Similar Compounds
3-(Triethoxysilyl)propan-1-amine: Another organosilicon compound with similar applications in surface modification and material synthesis.
3-(Trimethoxysilyl)-1-propanamine: Used in the functionalization of surfaces and the synthesis of siloxane-based materials.
3-(1H-Indazol-1-yl)propan-1-amine:
Uniqueness
3-(Heptamethyltrisiloxanyl)propan-1-amine is unique due to the presence of the heptamethyltrisiloxane group, which imparts distinct hydrophobic and surface-active properties. This makes it particularly useful in applications requiring low surface tension and high wetting ability, such as in coatings and surfactants.
特性
CAS番号 |
878660-53-8 |
|---|---|
分子式 |
C10H29NO2Si3 |
分子量 |
279.60 g/mol |
IUPAC名 |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]propan-1-amine |
InChI |
InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(6,7)13-15(4,5)10-8-9-11/h8-11H2,1-7H3 |
InChIキー |
WFRNJZPJHGGRDQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCN |
関連するCAS |
158432-79-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
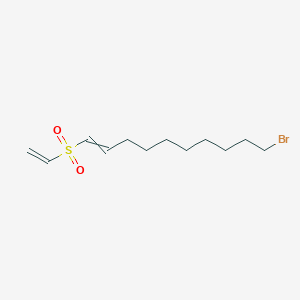
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
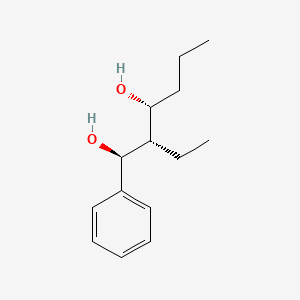
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
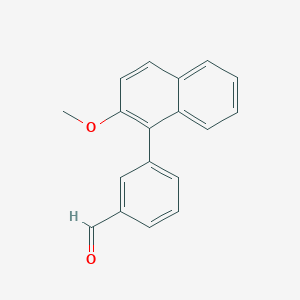
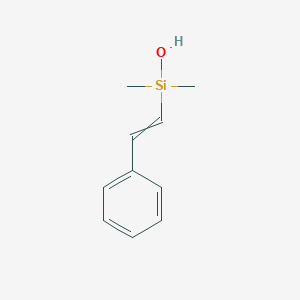
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
